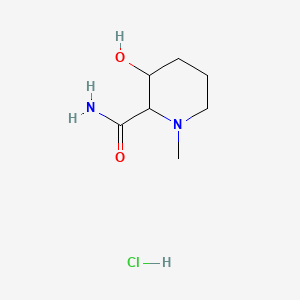![molecular formula C114H132Cl5NP4Ru2-7 B12348447 (R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] is a chiral catalyst and ligand used in various asymmetric reactions. It is known for its high efficiency and selectivity in catalyzing reactions, making it a valuable tool in synthetic chemistry. The compound consists of a ruthenium complex with DM-binap ligands and is often used in research and industrial applications for its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] involves the reaction of ruthenium chloride with DM-binap ligands in the presence of a base. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is then purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It is also involved in reduction reactions, where it helps in the addition of hydrogen atoms to substrates.
Substitution: The compound can undergo substitution reactions, where one ligand is replaced by another in the coordination sphere of the ruthenium center
Common Reagents and Conditions
Common reagents used in reactions with ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal performance of the catalyst .
Major Products
The major products formed from reactions involving ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] depend on the type of reaction. For example, in reduction reactions, the major products are often chiral alcohols or amines, while in oxidation reactions, the products are typically ketones or aldehydes .
科学的研究の応用
®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in asymmetric hydrogenation, hydroformylation, and other enantioselective reactions.
Biology: The compound is used in the synthesis of chiral molecules that are important in biological studies and drug development.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and other industrial products .
作用機序
The mechanism of action of ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] involves the coordination of the DM-binap ligands to the ruthenium center, creating a chiral environment that facilitates enantioselective reactions. The compound acts as a catalyst by lowering the activation energy of the reaction, allowing it to proceed more efficiently. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound interacts with substrates to form intermediate complexes that undergo transformation to the final products .
類似化合物との比較
Similar Compounds
- ®-[(Rucl(BINAP))2(MU-CL)3][NH2ME2]
- ®-[(Rucl(T-BINAP))2(MU-CL)3][NH2ME2]
- ®-[(Rucl(SEGPHOS))2(MU-CL)3][NH2ME2]
Uniqueness
®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] is unique due to its high selectivity and efficiency in catalyzing asymmetric reactions. The DM-binap ligands provide a chiral environment that enhances the enantioselectivity of the reactions, making it a valuable tool in the synthesis of chiral molecules. Compared to similar compounds, it offers better performance in certain reactions, making it a preferred choice in both research and industrial applications .
特性
分子式 |
C114H132Cl5NP4Ru2-7 |
|---|---|
分子量 |
2019.6 g/mol |
InChI |
InChI=1S/4C26H25P.C2H7N.8CH3.4ClH.Cl.2Ru/c4*1-18-11-19(2)14-25(13-18)27(26-15-20(3)12-21(4)16-26)24-10-9-22-7-5-6-8-23(22)17-24;1-3-2;;;;;;;;;;;;;;;/h4*5-17H,1-4H3;3H,1-2H3;8*1H3;4*1H;;;/q;;;;;8*-1;;;;;;2*+2/p-3 |
InChIキー |
VLTXKMTZBITIFQ-UHFFFAOYSA-K |
正規SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.C[NH2+]C.[Cl].Cl[Ru]Cl.Cl[Ru]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12348369.png)
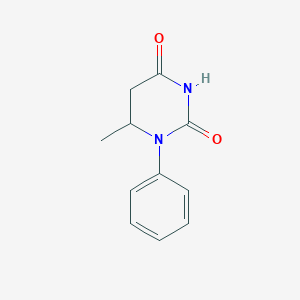
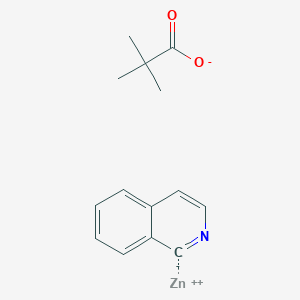
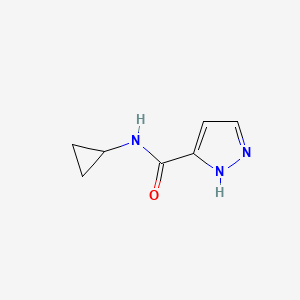
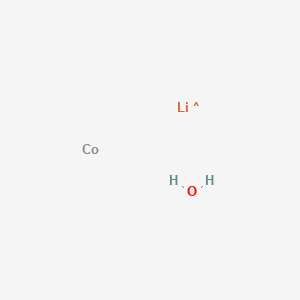
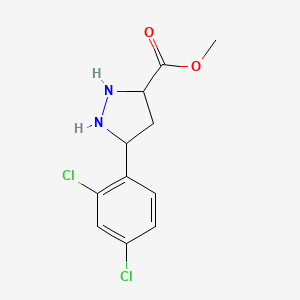
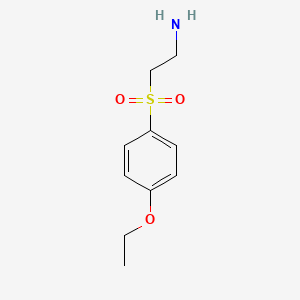
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
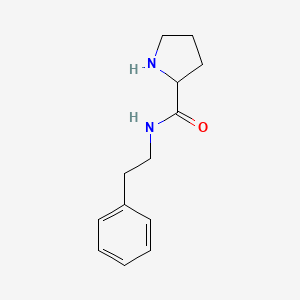
![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
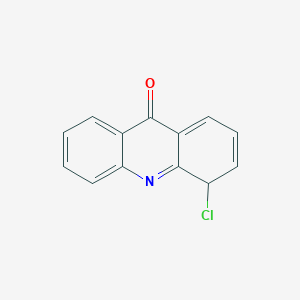
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
